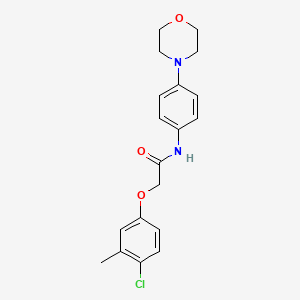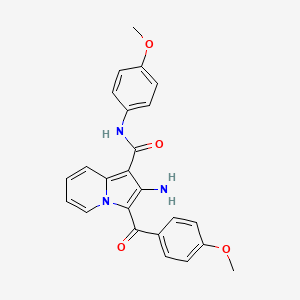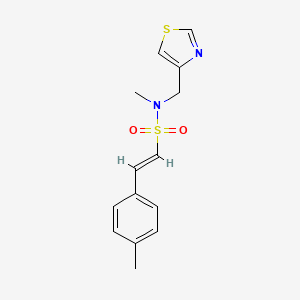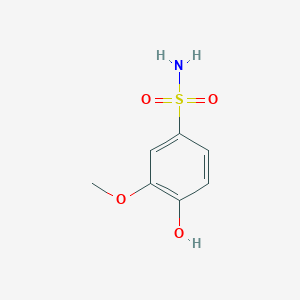
2-(4-chloro-3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide, commonly known as CMMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学研究应用
CMMPA has been studied extensively for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, CMMPA has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, CMMPA has shown promise as an anti-microbial agent, with studies demonstrating its ability to inhibit the growth of bacteria and fungi.
作用机制
The mechanism of action of CMMPA is not fully understood, but it is believed to work by inhibiting various cellular pathways involved in cancer growth, inflammation, and microbial infection. CMMPA has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammation and cancer progression. It has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
CMMPA has been shown to have a range of biochemical and physiological effects in animal models, including reducing inflammation, inhibiting cancer cell growth, and improving immune function. Inflammation is a key component of many diseases, and CMMPA has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. In cancer research, CMMPA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, CMMPA has been found to improve immune function by increasing the activity of natural killer cells.
实验室实验的优点和局限性
CMMPA has several advantages for scientific research, including its high purity and stability, making it a reliable compound for experiments. However, there are also limitations to its use, including its relatively high cost and limited availability, which may restrict its use in certain research settings.
未来方向
There are several future directions for research on CMMPA, including further studies on its mechanisms of action, potential therapeutic applications, and optimization of its synthesis method. Additionally, there is a need for more studies on the safety and toxicity of CMMPA, as well as its pharmacokinetics and pharmacodynamics in animal and human models. Further research on CMMPA may lead to the development of new treatments for cancer, inflammation, and microbial infections.
In conclusion, CMMPA is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been optimized to improve yield and purity, making it a viable compound for experiments. CMMPA has been found to have a range of biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and improving immune function. However, there are also limitations to its use, including its relatively high cost and limited availability. Future research on CMMPA may lead to the development of new treatments for various diseases.
合成方法
CMMPA is synthesized through a multi-step process that involves the reaction of 4-chloro-3-methylphenol with chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetyl chloride, which is then reacted with 4-morpholin-4-ylphenylamine to produce CMMPA. The synthesis of CMMPA has been optimized to improve yield and purity, making it a viable compound for scientific research.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-14-12-17(6-7-18(14)20)25-13-19(23)21-15-2-4-16(5-3-15)22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWOMFNUUPSJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2945770.png)
![3-(4-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2945771.png)
![6-Azaspiro[3.6]decan-5-one](/img/structure/B2945774.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2945776.png)




![N-(4-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2945786.png)
![N-(1-Cyanocyclohexyl)-2-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl-methylamino]-N-methylacetamide](/img/structure/B2945787.png)

![3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2945790.png)
![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2945792.png)
![3-(3,5-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2945793.png)